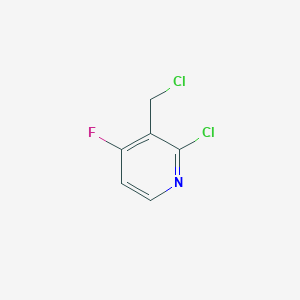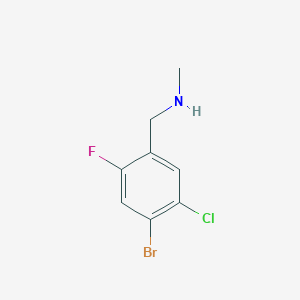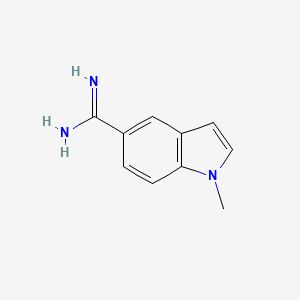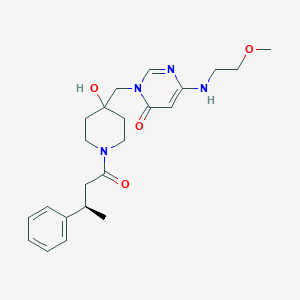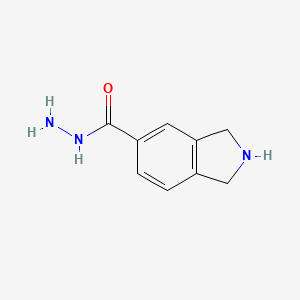
(2R)-3-Chloro-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-3-Chloro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylpropanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
CH3CH2COOH+SOCl2→CH3CH2COCl+SO2+HCl
The resulting acyl chloride can then be hydrolyzed to yield ®-3-Chloro-2-methylpropanoic acid.
Industrial Production Methods: In industrial settings, the production of ®-3-Chloro-2-methylpropanoic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Chloro-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) to form 2-methylpropanoic acid.
Reduction Reactions: The compound can be reduced to 3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of ®-3-Chloro-2-methylpropanoic acid can lead to the formation of corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution: NaOH in aqueous solution.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 2-Methylpropanoic acid.
Reduction: 3-Chloro-2-methylpropanol.
Oxidation: Corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
®-3-Chloro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism by which ®-3-Chloro-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
3-Chloropropanoic acid: Similar structure but lacks the methyl group.
2-Chloropropanoic acid: Chlorine atom is positioned differently.
3-Chloro-2-methylbutanoic acid: Contains an additional carbon in the chain.
Uniqueness: ®-3-Chloro-2-methylpropanoic acid is unique due to its chiral nature and specific positioning of the chlorine atom and methyl group
Eigenschaften
CAS-Nummer |
82340-62-3 |
|---|---|
Molekularformel |
C4H7ClO2 |
Molekulargewicht |
122.55 g/mol |
IUPAC-Name |
(2R)-3-chloro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI-Schlüssel |
AWSSTZZQBPIWKZ-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](CCl)C(=O)O |
Kanonische SMILES |
CC(CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)


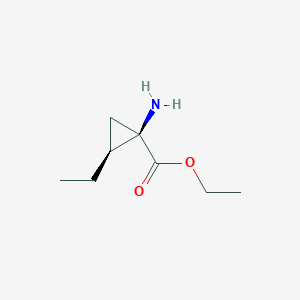
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
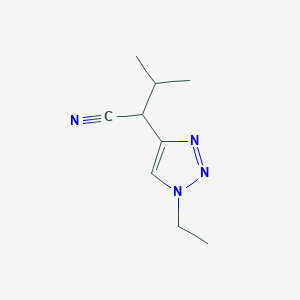
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
